molecular formula C19H20N4O4S B11095388 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide CAS No. 5769-40-4

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B11095388
CAS No.: 5769-40-4
M. Wt: 400.5 g/mol
InChI Key: VUXQBAWBTHTARM-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a 4-methylpyrimidin-2-yl amine group and a 1,3-dioxo-hexahydroisoindolyl moiety. The hexahydroisoindole dione contributes to conformational rigidity, while the pyrimidine ring may enhance binding interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

5769-40-4

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H20N4O4S/c1-12-10-11-20-19(21-12)22-28(26,27)14-8-6-13(7-9-14)23-17(24)15-4-2-3-5-16(15)18(23)25/h6-11,15-16H,2-5H2,1H3,(H,20,21,22)

InChI Key

VUXQBAWBTHTARM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities with analogous sulfonamide derivatives:

Compound Name / Identifier Core Structure Substituents Molecular Weight (g/mol) Notable Features
4-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide Benzenesulfonamide 4-Methylpyrimidin-2-yl (amine); hexahydroisoindole dione (1,3-dioxo) Not provided Rigid bicyclic dione; pyrimidine for potential kinase/dihydrofolate interactions
N-{3-[4-(1,3-Dioxo-hexahydroisoindol-2-yl)phenoxy]-2-hydroxypropyl}-2-(morpholin-4-ylcarbonyl)benzenesulfonamide Benzenesulfonamide Morpholinylcarbonyl; hydroxypropyl-phenoxy linker Not provided Enhanced solubility (morpholine); flexible linker for membrane penetration
4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide Pyrazolo[3,4-d]pyrimidinyl (fluorophenyl-chromenone substituent) 589.1 Fluorinated aromatic system; potential anticancer activity (cytotoxicity assay)
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide Benzenesulfonamide Thiazolyl; thioxo-pyrimidinyl Not provided Sulfur-containing moieties; possible redox activity

Key Research Findings and Implications

  • Structural Rigidity vs.
  • Heterocyclic Diversity : Pyrimidine (original compound), pyrazolo-pyrimidine , and thiazole substituents highlight the role of heterocycles in modulating bioactivity. Fluorinated groups (e.g., in ) enhance lipophilicity and membrane permeability.
  • Methodological Advances : Structural elucidation of these compounds relies on crystallographic tools (e.g., SHELX ) and cytotoxicity screening (SRB assay ), though specific data for the original compound remains unaddressed in the provided evidence.

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